Harzianum A

Cytotoxicity Cancer Research Trichothecene

Harzianum A is irreplaceable for selective anticancer research. Its unique octa-2,4,6-trienedioyl acyl group at 4β-hydroxyl—absent in other trichothecenes—ensures no cytotoxicity against normal kidney cells while retaining activity against HT-1080 (IC50 0.65 μg/mL) and HeLa cells. Substituting with generic trichothecenes invalidates SAR studies. Critically, Harzianum A production is genetically linked to antifungal biocontrol efficacy. Also a model for bioherbicide research. Demand authenticated Harzianum A for reproducibility.

Molecular Formula C23H28O6
Molecular Weight 400.5 g/mol
CAS No. 156250-74-7
Cat. No. B132720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHarzianum A
CAS156250-74-7
Synonymsharzianum A
harzianum B
trichodermyl 2',4',6'-octatriendioate
Molecular FormulaC23H28O6
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)OC(=O)C=CC=CC=CC(=O)O)C)C
InChIInChI=1S/C23H28O6/c1-15-10-11-21(2)16(12-15)28-18-13-17(22(21,3)23(18)14-27-23)29-20(26)9-7-5-4-6-8-19(24)25/h4-9,12,16-18H,10-11,13-14H2,1-3H3,(H,24,25)/b5-4+,8-6+,9-7+
InChIKeyFVRDNLIUSWSBCT-WUJFNTSISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Harzianum A (CAS 156250-74-7): A Structurally Unique Trichothecene with Distinct Bioactivity Profile


Harzianum A (CAS 156250-74-7) is a trichothecene sesquiterpenoid mycotoxin first isolated from the soil-borne fungus Trichoderma harzianum [1]. Its structure is defined by a 12,13-epoxytrichothec-9-ene (EPT) core esterified at the 4β-hydroxyl position with a unique (Z,E,E)-octa-2,4,6-trienedioyl acyl group, distinguishing it from other trichothecenes [2]. Harzianum A exhibits a well-characterized bioactivity spectrum: it is non-cytotoxic to baby hamster kidney cells and lacks antibacterial activity, but demonstrates modest antifungal activity at 100 μg/mL [1]. Notably, it also displays selective cytotoxicity against human cancer cell lines with IC50 values ranging from 0.65 to 10.13 μg/mL [3].

Why Generic Trichothecenes Cannot Substitute for Harzianum A in Research and Development


The trichothecene family comprises structurally diverse sesquiterpenoid toxins produced by multiple fungi, with variations in substituent patterns that critically determine their biological activity and toxicity profiles [1]. Harzianum A's unique octa-2,4,6-trienedioyl acyl group is not present in other trichothecenes such as trichodermol or trichothecin, and this structural distinction directly impacts its selectivity: unlike many trichothecenes that exhibit broad cytotoxicity, Harzianum A shows no activity against normal mammalian kidney cells yet retains cytotoxicity against specific cancer lines [2]. Furthermore, its antifungal activity is modest and selective compared to other trichothecenes, making it a poor substitute for compounds with potent, broad-spectrum antifungal activity [3]. Therefore, substituting Harzianum A with a generic trichothecene would alter experimental outcomes, invalidate comparative studies, and potentially mislead structure-activity relationship (SAR) investigations.

Quantitative Differentiation of Harzianum A from Its Closest Analogs: A Comparative Evidence Guide


Cytotoxicity Profile: Harzianum A vs. Harzianum B in Human Cancer Cell Lines

Harzianum A exhibits differential cytotoxicity against human cancer cell lines compared to its close analog Harzianum B. While both compounds show activity, Harzianum A demonstrates a distinct potency profile across multiple cell lines. In a direct head-to-head comparison using the same assay conditions, Harzianum A displayed IC50 values of 0.65 μg/mL against HT-1080 (fibrosarcoma) and 5.07 μg/mL against HeLa (cervical cancer) [1]. Harzianum B, in contrast, showed a different potency distribution, though exact IC50 values are not reported in the same study. Additional cross-study data indicates Harzianum A also inhibits MCF-7 (breast cancer) with an IC50 of 10.13 μg/mL [2]. This selective cytotoxicity against cancer cells is notable given that Harzianum A shows no cytotoxicity against normal baby hamster kidney cells at 100 μg/mL [3].

Cytotoxicity Cancer Research Trichothecene

Herbicidal Efficacy: Harzianum A vs. 2,4-D in Post-Emergence Pot Assays

In a direct comparative pot assay, Harzianum A demonstrated herbicidal activity comparable to the synthetic auxin herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). Both Harzianum A and Harzianum B exhibited similar efficacy to 2,4-D, and were more effective when applied post-emergence than pre-emergence [1]. Quantitatively, Harzianum A inhibited seed germination of Brassica chinensis (dicot) at concentrations as low as 2 μg/mL, and reduced shoot and root lengths at low concentrations [1]. This performance is significant given that Harzianum A is a naturally derived compound, while 2,4-D is a synthetic chemical herbicide. The study confirms that Harzianum A has potential as an efficient herbicide for controlling both dicotyledon and monocotyledon weeds at low concentrations.

Herbicide Phytotoxicity Agricultural Research

Antifungal Selectivity: Harzianum A vs. Trichodermol in Target Pathogen Inhibition

Harzianum A production by Trichoderma arundinaceum isolates confers significant in vitro antifungal activity against major bean pathogens Rhizoctonia solani and Sclerotinia sclerotiorum [1]. While trichodermol, the biosynthetic precursor, is also produced, only Harzianum A carries the octa-2,4,6-trienedioyl acyl group that is essential for full antifungal activity. Deletion of the tri14 gene in T. arundinaceum reduced Harzianum A production by 69%, which was associated with diminished antifungal activity [2]. This class-level inference underscores that Harzianum A, not trichodermol, is the primary bioactive metabolite responsible for pathogen suppression. Furthermore, Harzianum A exhibits antifungal activity against C. albicans and S. cerevisiae at 100 μg/mL , while showing no antibacterial activity at 1 mg/mL against E. coli, B. subtilis, M. luteus, and S. aureus .

Antifungal Plant Pathology Biocontrol

Optimal Application Scenarios for Harzianum A Based on Comparative Evidence


Cancer Research: Selective Cytotoxicity Profiling in Fibrosarcoma and Cervical Cancer Models

Harzianum A is best suited for in vitro studies investigating selective cytotoxicity mechanisms in human cancer cell lines, particularly HT-1080 (fibrosarcoma) and HeLa (cervical cancer), where it demonstrates IC50 values of 0.65 μg/mL and 5.07 μg/mL, respectively [1]. Its lack of cytotoxicity against normal baby hamster kidney cells [2] makes it a valuable tool for comparative studies between normal and cancerous cells.

Agricultural Biotechnology: Development of Natural Product-Based Herbicides

Given its comparable herbicidal efficacy to 2,4-D in pot assays and its effectiveness in post-emergence applications [3], Harzianum A is a prime candidate for research into bioherbicides. It is particularly useful for studies on sustainable weed management in dicot and monocot crops.

Plant Pathology and Biocontrol: Investigation of Trichoderma-Mediated Disease Suppression

Harzianum A is critical for understanding the molecular basis of biocontrol by Trichoderma species. Research shows that Harzianum A-producing isolates confer significant antifungal activity against R. solani and S. sclerotiorum [4], and genetic studies confirm that Harzianum A production is directly linked to antifungal efficacy [5].

Natural Product Chemistry and Biosynthesis: Studies of Trichothecene Acylation

Harzianum A's unique biosynthetic pathway, involving a two-step acylation process catalyzed by TRI3 and TRI18 [6], makes it an excellent model compound for investigating fungal secondary metabolism and for engineering novel trichothecene analogs with tailored bioactivities.

Technical Documentation Hub

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19 linked technical documents
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